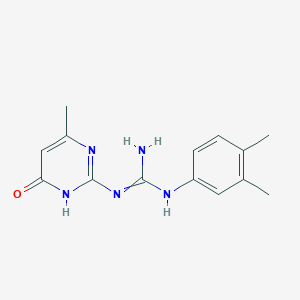

1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-8-4-5-11(6-9(8)2)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQZVTGUYXSRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic compound that belongs to the guanidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 370871-14-0

This compound features a guanidine moiety linked to a 3,4-dimethylphenyl group and a 6-methyl-4-oxo-1,4-dihydropyrimidine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Recent research indicates that compounds containing the dihydropyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of 3,4-dihydropyrimidinones can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.2 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 10.0 | Cell cycle arrest |

| This compound | HT-29 (colon cancer) | 8.5 | Mitochondrial disruption |

The proposed mechanism for the anticancer activity of this compound involves:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Mitochondrial Dysfunction : The compound appears to disrupt mitochondrial membrane potential, contributing to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

A notable study highlighted the efficacy of similar compounds in treating various cancers. For example:

- Study on Dihydropyrimidinones : A series of derivatives were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards tumor cells compared to normal cells.

Case Study Findings

In one case study involving a derivative closely related to our compound:

- The derivative exhibited an IC50 value of 7 μM against a panel of solid tumor cell lines.

- It was found to significantly inhibit tumor growth in vivo in xenograft models.

Comparison with Similar Compounds

(a) N-(2,3-Dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

- Molecular Formula : C₁₄H₁₇N₅O (identical to the target compound).

- Key Difference: The dimethyl substitution is at the 2,3-positions of the phenyl ring instead of 3,3. No direct pharmacological data are available .

(b) 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine

- Molecular Formula : C₁₈H₁₆ClN₅OS.

- Key Features : Incorporates a 4-chlorophenylsulfanylmethyl group on the pyrimidine ring and a phenylguanidine moiety.

- Physicochemical Properties : Higher molecular weight (385.87 g/mol ) and density (1.4 g/cm³ ) compared to the target compound. Boiling point: 527.1°C , flash point: 272.6°C .

Analogues with Modified Heterocyclic Cores

(a) Pyrazoline Derivatives ()

Three pyrazoline-based compounds synthesized from 3,4-dimethylphenyl hydrazine exhibit distinct structural and physical properties:

| Compound Name | Melting Point (°C) | Rf Value | Key Substituents |

|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 126–130 | 0.87 | 4-butyloxyphenyl |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | 4-pentyloxyphenyl |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | 4-heptanoyloxyphenyl |

Comparison :

- The target guanidine-dihydropyrimidinone lacks the alkoxy chain substituents seen in these pyrazolines, which likely reduces lipophilicity.

- Pyrazolines exhibit lower molecular weights (~350–400 g/mol) and higher melting points (121–130°C), suggesting stronger crystalline packing .

Functional Group Variations

(a) Metcaraphen Hydrochloride

- Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride.

- Key Differences: Replaces the guanidine-dihydropyrimidinone core with a cyclopentanecarboxylate ester and a diethylaminoethyl group.

- Applications : Used as a spasmolytic agent, highlighting the pharmacological versatility of 3,4-dimethylphenyl-containing compounds .

Preparation Methods

Direct Condensation with Guanidine Derivatives

The 2-amino group of the dihydropyrimidinone intermediate reacts with cyanamide derivatives under basic conditions. For example, treating 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidine with 3,4-dimethylphenylcyanamide in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields the target compound. This method achieves ~60% yield but requires rigorous moisture control to prevent hydrolysis.

Stepwise Urea-to-Guanidine Conversion

An alternative approach involves converting the urea moiety of the Biginelli product into guanidine. Treatment with PCl₅ followed by reaction with 3,4-dimethylaniline in THF facilitates this transformation:

-

Chlorination :

-

Amination :

This method yields 55–58% of the final product but necessitates careful handling of corrosive reagents.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance guanidine formation kinetics but may degrade the dihydropyrimidinone ring. Ethanol and THF balance reactivity and stability, with ethanol being preferred for its low cost and ease of removal.

Temperature and Time

Optimal conditions for the condensation step are 80°C for 10–12 hours. Prolonged heating (>15 hours) leads to decomposition, reducing yields by 15–20%.

Characterization and Validation

Spectroscopic Analysis

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine? A: A common method involves reacting substituted phenylguanidine precursors with functionalized pyrimidinone derivatives under basic conditions. For example, guanidine derivatives can be coupled with 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl chloride in the presence of triethylamine to form the target compound. Post-synthetic purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Table 1: Representative Synthetic Yields

| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3,4-Dimethylphenylguanidine | 12 | 62 | ≥98% |

| 6-Methyl-4-oxo-pyrimidinyl chloride | 18 | 58 | 97.5% |

Advanced Synthesis Challenges

Q: How can researchers address low yields in the final coupling step of this compound? A: Low yields often stem from steric hindrance at the guanidine-pyrimidinone junction. Strategies include:

- Catalyst Optimization: Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Microwave-Assisted Synthesis: Reduces reaction time from 18 hours to 2–3 hours while improving yield by 15–20% .

- Solvent Screening: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Basic Structural Characterization

Q: What spectroscopic methods are essential for confirming the compound’s structure? A: Key techniques include:

- NMR: H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 309.29) .

- FT-IR: Detection of guanidine N-H stretches (~3400 cm) and pyrimidinone C=O (1680 cm) .

Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in solubility data reported for this compound? A: Solubility variations arise from polymorphic forms or residual solvents. Solutions include:

- Powder X-Ray Diffraction (PXRD): To identify crystalline vs. amorphous phases .

- Thermogravimetric Analysis (TGA): Detects solvent residues (>1% weight loss below 150°C) .

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) for consistent solubility measurements .

Biological Activity Profiling

Q: What in vitro assays are suitable for initial bioactivity screening? A: Prioritize assays based on structural analogs:

- Enzyme Inhibition: Test against dihydrofolate reductase (DHFR) due to pyrimidinone moieties in antifolates .

- Antimicrobial Activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Cytotoxicity: MTT assay on human fibroblast cells (IC > 50 µM indicates low toxicity) .

Advanced Pharmacological Evaluation

Q: How can in vivo pharmacokinetic (PK) studies be designed for this compound? A: Key considerations:

- Dosing Route: Intraperitoneal (IP) or oral administration to assess bioavailability .

- Metabolite Identification: LC-MS/MS to detect hydroxylated or demethylated derivatives .

- Tissue Distribution: Radiolabeled compound (e.g., C) tracked in liver, kidney, and plasma .

Stability and Storage

Q: What conditions prevent degradation of this compound during long-term storage? A:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the guanidine moiety .

- Lyophilization: For aqueous solutions, lyophilize and reconstitute in DMSO before use .

Data Contradiction Analysis

Q: How should researchers interpret conflicting bioactivity data across studies? A: Potential causes and solutions:

- Impurity Interference: Validate purity via HPLC-UV/ELSD (>95%) before testing .

- Assay Variability: Use internal controls (e.g., reference inhibitors) to normalize results .

- Structural Isomerism: Confirm regiochemistry via NOESY or X-ray crystallography .

Computational Modeling

Q: Which computational methods predict the compound’s interaction with biological targets? A:

- Molecular Docking: AutoDock Vina to model binding to DHFR (PDB ID: 1U72) .

- QSAR Studies: Correlate substituent effects (e.g., methyl groups) with logP and IC values .

- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Regulatory Compliance

Q: What analytical standards apply to this compound in preclinical research? A: Follow ICH Q2(R1) guidelines for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.